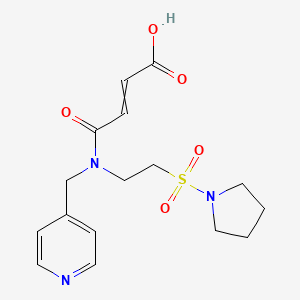
4-Oxo-4-((pyridin-4-ylmethyl)(2-(pyrrolidin-1-ylsulfonyl)ethyl)amino)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-((pyridin-4-ylmethyl)(2-(pyrrolidin-1-ylsulfonyl)ethyl)amino)but-2-enoic acid is a complex organic compound that features a combination of pyridine, pyrrolidine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-((pyridin-4-ylmethyl)(2-(pyrrolidin-1-ylsulfonyl)ethyl)amino)but-2-enoic acid typically involves multiple steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative. This can be achieved through the reaction of pyridine with an appropriate alkylating agent.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with a sulfonyl chloride to form the pyrrolidin-1-ylsulfonyl group.
Coupling Reaction: The final step involves coupling the pyridine and pyrrolidine derivatives with a but-2-enoic acid derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and pyridine rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the pyrrolidine and pyridine rings.
Reduction: Reduced forms of the compound with hydroxyl groups.
Substitution: Substituted derivatives with various functional groups replacing the sulfonyl or pyridine groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for studying molecular recognition processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Oxo-4-((pyridin-4-ylmethyl)(2-(pyrrolidin-1-ylsulfonyl)ethyl)amino)but-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine and pyrrolidine rings allow for specific interactions with target proteins, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-((pyridin-2-ylmethyl)amino)but-2-enoic acid: Similar structure but lacks the pyrrolidin-1-ylsulfonyl group.
4-Oxo-4-((pyridin-4-ylmethyl)amino)but-2-enoic acid: Similar structure but lacks the pyrrolidin-1-ylsulfonyl group.
4-Oxo-4-((pyridin-4-ylmethyl)(2-(piperidin-1-ylsulfonyl)ethyl)amino)but-2-enoic acid: Similar structure but contains a piperidin-1-ylsulfonyl group instead of pyrrolidin-1-ylsulfonyl.
Uniqueness
The presence of the pyrrolidin-1-ylsulfonyl group in 4-Oxo-4-((pyridin-4-ylmethyl)(2-(pyrrolidin-1-ylsulfonyl)ethyl)amino)but-2-enoic acid distinguishes it from similar compounds. This group enhances the compound’s ability to interact with biological targets and may confer unique pharmacological properties.
Properties
Molecular Formula |
C16H21N3O5S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-oxo-4-[pyridin-4-ylmethyl(2-pyrrolidin-1-ylsulfonylethyl)amino]but-2-enoic acid |
InChI |
InChI=1S/C16H21N3O5S/c20-15(3-4-16(21)22)18(13-14-5-7-17-8-6-14)11-12-25(23,24)19-9-1-2-10-19/h3-8H,1-2,9-13H2,(H,21,22) |
InChI Key |
SXFKZRXROBSTJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCN(CC2=CC=NC=C2)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B14794126.png)
![(2R,3R,4R,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(2-hydroxypropan-2-yl)-3-methyloxolane-3,4-diol](/img/structure/B14794130.png)
![2-[(10S,13R,14R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794134.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid](/img/structure/B14794139.png)
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(E)-but-2-enedioic acid](/img/structure/B14794142.png)
![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)
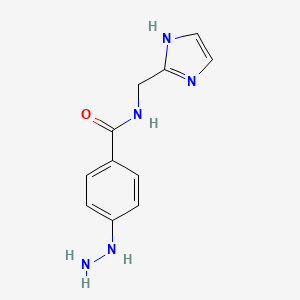
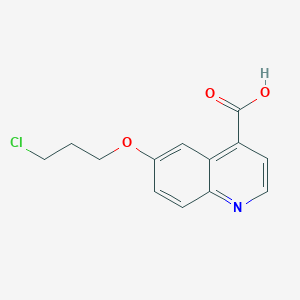
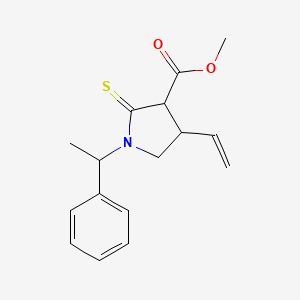
![[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14794187.png)


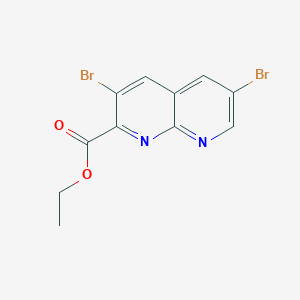
![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
